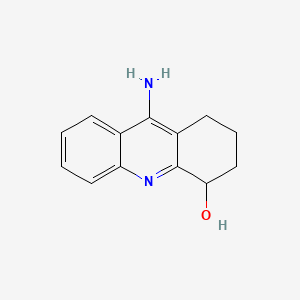
(2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) is a fascinating chemical compound with immense scientific potential. Its unique properties make it a valuable material for various research fields, including catalysis, drug discovery, and nanotechnology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) typically involves the reaction of platinum(II) chloride with (2-Azanidyl-4-nitrophenyl)azanide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of (2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) is scaled up using large reactors with precise control over temperature, pressure, and reaction time. The process involves the use of high-purity starting materials and solvents to ensure the quality of the final product. The reaction is monitored using analytical techniques such as high-performance liquid chromatography and mass spectrometry to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can undergo substitution reactions where one ligand is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Ligands such as phosphines and amines are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state species. Substitution reactions typically result in the formation of new platinum-ligand complexes.
Applications De Recherche Scientifique
(2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and carbon-carbon bond formation.
Drug Discovery: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Nanotechnology: The compound is used in the synthesis of platinum-based nanoparticles for applications in electronics and materials science.
Mécanisme D'action
The mechanism by which (2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) exerts its effects involves the interaction with molecular targets such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts that inhibit replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound also interacts with proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Azanidyl-4,5-dimethylphenyl)azanide;dichloroplatinum(2+)
- (2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid
Uniqueness
(2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) is unique due to its specific structural features and reactivity. The presence of the nitro group enhances its ability to participate in redox reactions, making it a versatile compound for various applications. Additionally, its interaction with DNA and proteins makes it a promising candidate for drug discovery and therapeutic applications.
Propriétés
IUPAC Name |
(2-azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2.2ClH.Pt/c7-5-2-1-4(9(10)11)3-6(5)8;;;/h1-3,7-8H;2*1H;/q-2;;;+4/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBXEORCJKKWAG-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[NH-])[NH-].Cl[Pt+2]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72596-02-2 |
Source


|
| Record name | NSC283431 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,10-dimethyl-5-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),5,8,10,12-pentaene](/img/structure/B1201455.png)

![(1S,13R,14S)-13,14-dimethyl-3,17-diaza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaene](/img/structure/B1201458.png)




![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1201466.png)




![2-Bromo-1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B1201477.png)

